molecular formula C11H8BrClN2O B14457935 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one CAS No. 68143-16-8

4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one

Cat. No.: B14457935
CAS No.: 68143-16-8
M. Wt: 299.55 g/mol
InChI Key: ZJOXUSZQUDMLDX-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is a heterocyclic compound with a pyridazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one typically involves the bromination and chlorination of precursor compounds. One common method involves the reaction of 4-chlorophenylhydrazine with 4-bromo-3-oxobutanoic acid under acidic conditions to form the desired pyridazinone structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: Another brominated and chlorinated compound with different applications.

    4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile:

Uniqueness

4-Bromo-2-(4-chlorophenyl)-5-methylpyridazin-3(2H)-one is unique due to its specific pyridazinone structure, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms in the pyridazine ring makes it particularly versatile for various chemical modifications and applications.

Properties

CAS No.

68143-16-8

Molecular Formula

C11H8BrClN2O

Molecular Weight

299.55 g/mol

IUPAC Name

4-bromo-2-(4-chlorophenyl)-5-methylpyridazin-3-one

InChI

InChI=1S/C11H8BrClN2O/c1-7-6-14-15(11(16)10(7)12)9-4-2-8(13)3-5-9/h2-6H,1H3

InChI Key

ZJOXUSZQUDMLDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1)C2=CC=C(C=C2)Cl)Br

Origin of Product

United States

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